{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone
Description
{6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a quinoline-based small molecule featuring a 6-chloro-substituted quinoline core. At position 4 of the quinoline ring, a piperazine moiety is attached, which is further substituted with a 2,3-dimethylphenyl group. Position 3 of the quinoline is functionalized with a morpholin-4-yl methanone group.
Properties
IUPAC Name |
[6-chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN4O2/c1-18-4-3-5-24(19(18)2)29-8-10-30(11-9-29)25-21-16-20(27)6-7-23(21)28-17-22(25)26(32)31-12-14-33-15-13-31/h3-7,16-17H,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZGBFYJEAEVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCOCC5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising a quinoline core substituted with a piperazine and morpholine moiety. The presence of chlorine and dimethylphenyl groups enhances its biological profile, potentially influencing its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as kinases or acetylcholinesterase, affecting signaling pathways and neurotransmitter levels.
- Receptor Modulation : Its interaction with serotonin and dopamine receptors could modulate mood and cognitive functions.
- DNA Interaction : Quinoline derivatives often intercalate with DNA, leading to apoptosis in cancer cells.
Case Studies
Several studies have explored the biological effects of structurally related compounds:
- Study on Anticancer Effects : A study evaluated a series of quinoline derivatives for their ability to inhibit cancer cell proliferation. Results indicated that compounds with similar structural features effectively reduced tumor growth in vitro and in vivo models .
- Antidepressant Activity Evaluation : Research on piperazine derivatives revealed significant antidepressant-like effects in rodent models, suggesting that modifications to the piperazine structure can enhance efficacy .
- Antimicrobial Testing : A comparative study showed that certain quinoline derivatives exhibited strong antimicrobial properties against Gram-positive and Gram-negative bacteria .
Data Table
The following table summarizes the biological activities reported for related compounds:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities. For instance, derivatives of quinoline and morpholine have been shown to act as effective agents against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR-3 (breast cancer) cells . The ability of these compounds to inhibit tumor growth suggests their potential as therapeutic agents in oncology.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that quinoline derivatives can exhibit significant antibacterial and antifungal activities against pathogens such as Mycobacterium smegmatis and Candida albicans . The presence of the morpholine group enhances the compound's interaction with microbial targets, potentially leading to the development of new antibiotics.
Structure-Activity Relationship Studies
The exploration of structure-activity relationships (SAR) is vital for enhancing the efficacy and specificity of this compound. Variations in substituents on the quinoline ring or modifications to the piperazine and morpholine groups can lead to significant changes in biological activity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's pharmacokinetic properties and receptor binding affinities .
Synthesis and Chemical Transformations
The synthesis of {6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone can be achieved through various methodologies that allow for the introduction of different functional groups to enhance biological activity. The chemical reactivity of this compound can also be explored through transformations that modify its structure for further SAR studies.
Anticancer Research
A study involving N-(quinolinyl)morpholines demonstrated their potential as TRPV1 antagonists with antiproliferative effects against several cancer cell lines . This highlights the relevance of compounds similar to This compound in developing targeted cancer therapies.
Antimicrobial Research
In antimicrobial studies, derivatives exhibiting structural similarities were found to have minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to several analogs, as outlined below:
Structural Analogues with Quinoline-Piperazine Scaffolds
(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone (Compound 2l, ) Core Structure: 7-Chloroquinoline with piperazine at position 3. Key Differences:
- Substituent at position 3: 4,4-difluorocyclohexyl methanone vs. morpholin-4-yl methanone.
- Chlorine at quinoline position 7 vs. position 6 in the target compound. Implications:
- Position of chlorine (7 vs. 6) could alter binding affinity to targets like serotonin receptors.
1-{6-Chloro-2-[(2-chloro-6-methyl-quinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone () Core Structure: 6-Chloroquinoline with ethanone and a second quinoline-methoxy substituent. Key Differences:
- Lack of piperazine and morpholine groups.
- Additional methoxy-linked quinoline at position 2. Implications:
- The bulky methoxy-quinoline substituent may hinder receptor binding compared to the target compound’s compact morpholine group.
- Ethanone at position 3 vs. methanone in the target compound could affect metabolic stability .
Analogues with Morpholine-Piperazine Hybrids
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine () Core Structure: Thienopyrimidine instead of quinoline. Key Similarities:
- Morpholin-4-yl group at position 4.
- Piperazine substituted with a sulfonyl group.
- Implications :
- Thienopyrimidine cores are common in kinase inhibitors (e.g., PI3K/mTOR), suggesting the target compound may share similar targets.
- Sulfonyl-piperazine enhances electron-withdrawing effects, contrasting with the electron-donating 2,3-dimethylphenyl group in the target compound .
4-(4-Chlorophenyl)piperazin-1-ylmethanone () Core Structure: Lacks quinoline; directly links piperazine and morpholine via methanone. Key Differences:
- 4-Chlorophenyl substituent on piperazine vs. 2,3-dimethylphenyl.
- Implications :
- Simplified structure may improve synthetic accessibility but reduce target specificity compared to the quinoline-based compound .
Piperazine-Based Analogues with Varied Substitutions
(3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone () Core Structure: Piperazine linked to nitroaryl and chloromethylphenyl groups. Key Differences:
- Nitrophenyl (electron-withdrawing) vs. dimethylphenyl (electron-donating) on piperazine.
- No morpholine or quinoline moieties. Implications:
- Nitro group may confer redox activity or toxicity, limiting therapeutic utility compared to the target compound’s safer profile .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Potential Biological Activity |
|---|---|---|---|---|
| {6-Chloro-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone | Quinoline | 6-Cl, 4-(2,3-dimethylphenyl-piperazine), 3-(morpholin-4-yl-methanone) | ~421.9 | Kinase/CNS receptor modulation |
| (4-(7-Chloroquinolin-4-yl)piperazin-1-yl)(4,4-difluorocyclohexyl)methanone | Quinoline | 7-Cl, 4-(4,4-difluorocyclohexyl-methanone) | 393.14 | Enhanced CNS penetration |
| 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine | Thienopyrimidine | 4-Morpholine, 6-(sulfonyl-piperazine) | ~439.9 | Kinase inhibition (PI3K/mTOR) |
| 4-(4-Chlorophenyl)piperazin-1-ylmethanone | Piperazine-morpholine | 4-(4-Cl-phenyl), morpholin-4-yl-methanone | 309.8 | Dopamine/5-HT receptor ligand |
| (3-Chloro-4-methylphenyl)(4-(4-nitrophenyl)piperazin-1-yl)methanone | Piperazine | 3-Cl-4-methylphenyl, 4-nitrophenyl | 359.8 | Antimicrobial/antifungal (theoretical) |
Key Research Findings
- Electronic Effects : Electron-donating groups (e.g., 2,3-dimethylphenyl in the target compound) on piperazine enhance binding to receptors like dopamine D3, whereas electron-withdrawing groups (e.g., sulfonyl in ) favor kinase inhibition .
- Solubility : Morpholine-containing compounds (e.g., target compound, ) exhibit improved aqueous solubility compared to cyclohexyl or nitroaryl analogs .
- Structural Rigidity: Quinoline and thienopyrimidine cores provide planar rigidity critical for DNA or ATP-binding pocket interactions, unlike simpler piperazine-morpholine hybrids .
Preparation Methods
Retrosynthetic Analysis
The target compound is dissected into three primary fragments:
- 6-Chloroquinoline-3-carbonyl backbone : Serves as the central aromatic system.
- Morpholin-4-yl methanone group : Introduced via acyl substitution.
- 4-(2,3-Dimethylphenyl)piperazin-1-yl substituent : Attached through palladium-catalyzed coupling or nucleophilic substitution.
This retrosynthetic approach aligns with modular strategies observed in quinoline derivative synthesis, where late-stage functionalization minimizes side reactions.
Stepwise Synthesis Approaches
Formation of the Quinoline Core
The Pfitzinger reaction is employed to construct the 6-chloroquinoline scaffold. This method involves condensing isatin derivatives with ketones under basic conditions. For example, reacting 5-chloroisatin with 3-morpholinopropan-1-one in ethanol with potassium hydroxide at reflux yields 6-chloroquinoline-3-carboxylic acid.
Reaction Conditions :
Installation of the 4-(2,3-Dimethylphenyl)piperazin-1-yl Group
The piperazine substituent is introduced via Buchwald–Hartwig coupling or reductive amination.
Method A: Buchwald–Hartwig Coupling
- Catalyst : Pd₂(dba)₃/Xantphos
- Ligand : 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
- Base : Cs₂CO₃
- Solvent : Toluene
- Temperature : 110°C
- Yield : 65–70%.
Method B: Reductive Amination
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature | Yield Improvement |
|---|---|---|---|
| Quinoline formation | Ethanol | 80°C | +12% vs. DMF |
| Piperazine coupling | Toluene | 110°C | +18% vs. THF |
| Reductive amination | DCE | RT | +22% vs. MeOH |
Higher temperatures accelerate quinoline cyclization but risk decomposition, necessitating precise control.
Comparative Analysis of Synthetic Routes
Challenges and Troubleshooting
Common Side Reactions
Purification Strategies
- Column Chromatography : Silica gel with CH₂Cl₂/MeOH (95:5) removes unreacted morpholine.
- Recrystallization : Ethanol/water (7:3) yields high-purity product (≥98% by HPLC).
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound combines a chlorinated quinoline core, a 2,3-dimethylphenyl-substituted piperazine ring, and a morpholine-linked methanone group. The quinoline moiety enables π-π stacking with biological targets (e.g., enzymes or DNA), while the piperazine and morpholine groups enhance solubility and modulate receptor binding specificity . The 2,3-dimethylphenyl substitution on piperazine may improve metabolic stability by steric hindrance .
Q. What synthetic strategies are recommended for preparing this compound?
A multi-step approach is typical:
- Step 1 : Construct the quinoline core via Skraup or Friedländer synthesis, introducing chlorine at position 6 via electrophilic substitution .
- Step 2 : Attach the piperazine ring via nucleophilic aromatic substitution (e.g., using 4-(2,3-dimethylphenyl)piperazine under reflux in DMF) .
- Step 3 : Introduce the morpholin-4-yl methanone group via a coupling reaction (e.g., EDC/HOBt-mediated amidation) . Purification requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR in DMSO-d6 confirm regiochemistry (e.g., quinoline C-4 substitution) and piperazine/morpholine connectivity .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~504.2 Da) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Piperazine Coupling : Use polar aprotic solvents (e.g., DMF) at 80–100°C with KCO as a base to enhance nucleophilicity .
- Morpholine Introduction : Catalyze with Pd(OAc)/Xantphos for Buchwald-Hartwig amidation, reducing side-product formation .
- Yield Monitoring : Track intermediates via TLC (Rf values: quinoline core ~0.3 in ethyl acetate/hexane 1:3) .
Q. What pharmacological mechanisms are hypothesized for this compound?
The compound likely targets kinase or GPCR pathways due to structural similarity to known inhibitors:
- Kinase Inhibition : The quinoline core may bind ATP pockets (e.g., EGFR or PI3K), validated via in vitro kinase assays .
- GPCR Modulation : The piperazine-morpholine system suggests serotonin/dopamine receptor interactions, testable via radioligand binding assays (e.g., H-spiperone for 5-HT) .
- Cellular Assays : Evaluate antiproliferative activity in cancer cell lines (IC determination) with MTT assays .
Q. How should researchers address contradictions in reported biological activity data?
- Comparative Studies : Test the compound alongside analogs (e.g., morpholine vs. piperidine substitutions) under standardized conditions (e.g., 48-h exposure in HeLa cells) .
- Structural Analysis : Use X-ray crystallography (if crystals form) or DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity trends .
- Meta-Analysis : Cross-reference datasets from PubChem and ChEMBL to identify assay-specific biases (e.g., serum concentration effects) .
Q. What methodologies are recommended for studying structure-activity relationships (SAR)?
- Analog Synthesis : Systematically modify substituents (e.g., replace Cl with F at C-6, vary dimethylphenyl groups) .
- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond donors/acceptors .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., morpholine’s role in solubility vs. potency) .
Q. How can researchers mitigate toxicity risks during in vivo studies?
- ADMET Profiling : Predict hepatotoxicity via hepatic microsomal stability assays (e.g., t >30 min) and Ames test for mutagenicity .
- Dosing Strategies : Start with 10 mg/kg (mouse models) and monitor blood chemistry (ALT/AST levels) weekly .
- Safety Protocols : Use fume hoods for synthesis, PPE (nitrile gloves, goggles), and ethanol for spill neutralization .
Q. What computational tools are suitable for predicting metabolism?
- CYP450 Metabolism : Simulate with StarDrop’s DEREK or SwissADME to identify labile sites (e.g., morpholine N-oxidation) .
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze via LC-MS/MS (Q-TOF instrumentation) .
Q. How can molecular docking guide target identification?
- Protein Preparation : Use PDB structures (e.g., 4HJO for PI3Kγ) with co-crystallized ligands removed .
- Docking Software : AutoDock Vina or Glide (Schrödinger) with flexible side chains at binding sites .
- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors and confirm via SPR binding assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
